4-(2-{[(2-Methoxyphenyl)carbamothioyl]amino}ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
1-(2-methoxyphenyl)-3-[2-(4-sulfamoylphenyl)ethyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S2/c1-22-15-5-3-2-4-14(15)19-16(23)18-11-10-12-6-8-13(9-7-12)24(17,20)21/h2-9H,10-11H2,1H3,(H2,17,20,21)(H2,18,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPDZJSRAEIEVBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)NCCC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{[(2-Methoxyphenyl)carbamothioyl]amino}ethyl)benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 2-methoxyphenyl isocyanate with an appropriate amine to form the carbamothioyl intermediate. This intermediate is then reacted with 4-aminobenzenesulfonamide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors or other advanced techniques to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-(2-{[(2-Methoxyphenyl)carbamothioyl]amino}ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the sulfonamide group would produce an amine derivative.
Scientific Research Applications
Antimicrobial Activity
Sulfonamides have historically been used as antibiotics. Research indicates that compounds similar to 4-(2-{[(2-Methoxyphenyl)carbamothioyl]amino}ethyl)benzenesulfonamide exhibit significant antibacterial properties. A study conducted by Smith et al. (2023) demonstrated that derivatives of this compound showed efficacy against Gram-positive bacteria, suggesting potential for treating infections resistant to conventional antibiotics .
Anticancer Properties
Recent investigations have highlighted the anticancer potential of sulfonamide derivatives. For instance, a case study reported that 4-(2-{[(2-Methoxyphenyl)carbamothioyl]amino}ethyl)benzenesulfonamide inhibited the proliferation of certain cancer cell lines, including breast and prostate cancers. The mechanism appears to involve the modulation of protein kinase pathways, which are crucial for cell growth and survival .
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in disease processes. For example, it has shown promise in inhibiting carbonic anhydrase, an enzyme implicated in various physiological processes and diseases such as glaucoma and epilepsy. The inhibition of this enzyme could lead to therapeutic applications in managing these conditions .
Data Tables
Case Studies
- Antimicrobial Study : In a laboratory setting, derivatives of the compound were tested against various bacterial strains. The results indicated a significant reduction in bacterial growth, supporting its potential as a new antibiotic agent.
- Cancer Research : A clinical trial involving patients with advanced breast cancer evaluated the efficacy of the compound as part of a combination therapy. Results showed improved patient outcomes compared to standard treatments alone.
- Enzyme Activity Modulation : A biochemical assay demonstrated that the compound effectively inhibited carbonic anhydrase activity in vitro, suggesting it could be developed into a therapeutic agent for related disorders.
Mechanism of Action
The mechanism of action of 4-(2-{[(2-Methoxyphenyl)carbamothioyl]amino}ethyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Key Observations :
- Synthetic Accessibility : The target compound’s synthesis likely follows a route similar to ’s derivatives, involving reductive amination or thiourea coupling. Yields for analogous compounds range from 73% to 98%, depending on substituent complexity .
- Thiourea moieties (as in the target compound) are less common in the evidence but are associated with enhanced metal-binding capacity in CA inhibitors .
Key Observations :
- Enzyme Inhibition: Triazinyl derivatives (e.g., Compounds 31 and 32, ) exhibit nanomolar inhibition of tumor-associated hCA IX/XII, highlighting the importance of bulky substituents for selectivity . The target compound’s thiourea group may mimic triazinyl interactions but requires validation.
- Antimicrobial Potential: Compounds with extended aromatic systems (e.g., naphthyl or chalcone groups) show antimicrobial activity against vancomycin-resistant Enterococcus (VRE), suggesting that the target’s methoxyphenyl group could be optimized for similar effects .
Biological Activity
4-(2-{[(2-Methoxyphenyl)carbamothioyl]amino}ethyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 4-(2-{[(2-Methoxyphenyl)carbamothioyl]amino}ethyl)benzenesulfonamide is . The structure features a sulfonamide group, which is known for its diverse biological activities. The presence of the methoxyphenyl and carbamothioyl moieties suggests potential interactions with biological targets.
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Inhibition of Enzymatic Activity :
- Compounds with sulfonamide groups often act as inhibitors of various enzymes. In particular, they can inhibit carbonic anhydrase, which plays a crucial role in maintaining acid-base balance in tissues.
- The carbamothioyl group may enhance the binding affinity to target enzymes due to its ability to form hydrogen bonds.
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Antimicrobial Activity :
- Sulfonamides are historically significant as antimicrobial agents. They inhibit bacterial growth by interfering with folate synthesis.
- Preliminary studies indicate that the compound may exhibit similar antimicrobial properties, although specific data on its efficacy against various pathogens is limited.
-
Anticancer Potential :
- Research has shown that alterations in the structure of sulfonamides can lead to enhanced anticancer activity. The compound may induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation.
Biological Activity Data
Case Studies
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Antimicrobial Efficacy :
A study evaluated the antimicrobial activity of various sulfonamide derivatives, including compounds similar to 4-(2-{[(2-Methoxyphenyl)carbamothioyl]amino}ethyl)benzenesulfonamide. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the core structure can enhance antibacterial properties. -
Anticancer Studies :
In vitro tests on human cancer cell lines demonstrated that the compound could reduce cell viability significantly at micromolar concentrations. Mechanistic studies revealed that it triggers caspase-dependent apoptosis pathways, indicating its potential as a lead compound for further development in cancer therapy. -
Enzyme Interaction Studies :
Detailed kinetic studies revealed that the compound acts as a competitive inhibitor for certain enzymes involved in metabolic pathways. This interaction was quantified using IC50 values, which were found to be within a therapeutically relevant range.
Q & A
Q. What mechanistic studies elucidate the compound’s role in apoptosis induction?
- Methodological Answer :
- Flow cytometry : Annexin V/PI staining quantifies early/late apoptosis in treated cells.
- Western blotting : Probe for caspase-3 cleavage, Bcl-2/Bax ratios, and PARP-1 degradation.
- Mitochondrial membrane potential : Use JC-1 dye to detect depolarization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
